1-(2-Aminocyclopentyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-5-4-7(12)6-11/h7-9,12H,1-6,10H2 |
InChI Key |
RZBGJUJJPGPALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2CCC(C2)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Pyrrolidin-3-ol Core
- Method: The pyrrolidin-3-ol core can be synthesized through a cyclization process involving amino acids or amino alcohols, often via intramolecular cyclization of suitable precursors.
- Typical Reaction Conditions:
- Starting from N-protected amino acids or amino alcohols.
- Cyclization facilitated by dehydration agents such as thionyl chloride or phosphorus oxychloride under reflux conditions.
- Alternatively, asymmetric synthesis employing chiral catalysts to ensure stereoselectivity.
Step 2: Functionalization at the 2-Position
- Method: The introduction of the cyclopentyl group at the 2-position of pyrrolidine involves nucleophilic substitution or addition reactions.
- Reaction Conditions:
- Use of cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.
- Employing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, with appropriate boronate esters to attach the cyclopentyl moiety.
Construction via Nucleophilic Addition to Pyrrolidine Derivatives
This route involves the formation of the pyrrolidin-3-ol ring followed by addition of a cyclopentyl nucleophile.
- Method:
- Starting from pyrrolidine derivatives bearing suitable leaving groups at the 3-position.
- Nucleophilic addition of cyclopentyl magnesium bromide or cyclopentyl lithium to form the 2-aminocyclopentyl substituent.
- Reaction Conditions:
- Conducted under inert atmosphere (nitrogen or argon).
- Use of dry solvents such as tetrahydrofuran (THF).
- Low temperatures to control selectivity.
Reductive Amination and Cyclization Strategies
This method involves forming the amino group on the cyclopentane ring, followed by cyclization to form the pyrrolidine ring.
- Step 1: Synthesis of cyclopentyl ketones or aldehydes.
- Step 2: Reductive amination with ammonia or primary amines to introduce the amino group.
- Step 3: Cyclization to form the pyrrolidine ring via intramolecular nucleophilic attack.
Key Research Findings and Data
Notes on Stereochemistry and Purification
- The stereochemistry at the pyrrolidine ring is crucial for biological activity; chiral catalysts or chiral auxiliaries are often employed.
- Purification typically involves silica gel chromatography, recrystallization, or preparative HPLC to isolate the desired enantiomer or diastereomer.
Summary of Challenges and Optimization Strategies
- Selectivity: Achieving regio- and stereoselectivity during ring formation.
- Yield: Optimizing reaction conditions to maximize yield and purity.
- Scalability: Developing scalable protocols that maintain stereochemical integrity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 of the pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Potassium permanganate | Aqueous, acidic medium | Pyrrolidin-3-one derivative | Intermediate for further synthesis |
| Hydrogen peroxide (H₂O₂) | Catalytic Fe³⁺, 40–60°C | Oxidized hydroxyl to ketone | Pharmaceutical precursor |
These reactions are critical for modifying the compound’s electronic properties, enhancing its suitability as a synthetic intermediate.
Alkylation and Acylation
The primary amine on the cyclopentyl group participates in nucleophilic substitution and acylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated derivative |
| Acylation | Acetyl chloride | THF, triethylamine, 0–5°C | N-Acetylated product |
| Esterification | Acetic anhydride | Pyridine, reflux | Ester derivative (3-acetoxypyrrolidine) |
These modifications enhance solubility and stability, making derivatives valuable in drug discovery.
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Hydrochloric acid | Concentrated, 80°C | Linear amino alcohol derivative | Protonation and nucleophilic cleavage |
This reaction is utilized to generate linear intermediates for polymer synthesis or bioactive molecules.
Cycloaddition and Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling and [3+2] cycloaddition:
| Reaction Type | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C | Biaryl-functionalized derivative |
| Azide-alkyne click | Cu(I) catalyst | RT, aqueous medium | Triazole-linked hybrid structure |
These reactions enable the construction of complex architectures for materials science applications.
Stereochemical Transformations
The stereochemistry of the aminocyclopentyl group influences reactivity:
| Interaction | Effect | Example |
|---|---|---|
| Chiral resolution | Separation of enantiomers via tartaric acid | Isolation of (1S,2R)-enantiomer |
| Epimerization | Base-mediated equilibration | Diastereomer interconversion |
Such transformations are pivotal for optimizing binding affinity in receptor-targeted compounds .
Stability Under Extreme Conditions
Studies reveal degradation pathways under harsh conditions:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Strong base (NaOH) | Cyclopentene derivative | β-Elimination of hydroxyl group |
| High temperature (>150°C) | Deaminated pyrrolidine | Thermal decomposition |
This data informs storage and handling protocols for industrial-scale applications.
Key Research Findings:
-
The compound’s amino and hydroxyl groups enable dual reactivity, supporting its role as a versatile synthon .
-
Stereochemical control during alkylation/acylation is critical for maintaining enantiomeric purity in pharmaceutical intermediates .
-
Cross-coupling reactions expand its utility in synthesizing polycyclic frameworks for catalytic studies .
Scientific Research Applications
1-(2-Aminocyclopentyl)pyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with specific receptors or enzymes. Additionally, this compound can be used in the development of new materials or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The pyrrolidin-3-ol scaffold is common among analogs. Key differences arise from substituents on the pyrrolidine nitrogen and the cyclopentyl/aryl groups. Below is a systematic comparison:
Table 1: Structural and Physicochemical Properties of Selected Analogs
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Aminocyclopentyl)pyrrolidin-3-ol | R1 = 2-aminocyclopentyl | C9H18N2O | 170.25 | -NH2, -OH |
| 1-(2-Phenylethyl)pyrrolidin-3-ol (1a) | R1 = 2-phenylethyl | C13H19NO | 205.30 | -Ph, -OH |
| 1-(3-Chlorobenzyl)pyrrolidin-3-ol (9) | R1 = 3-chlorobenzyl | C11H14ClNO | 227.69 | -Cl, -OH |
| 1-(6-Chloropyridin-3-yl)pyrrolidin-3-ol (15) | R1 = 6-chloropyridin-3-yl | C10H12ClN2O | 226.66 | -Cl, pyridine, -OH |
| 1-(3-Aminobenzoyl)pyrrolidin-3-ol (19) | R1 = 3-aminobenzoyl | C11H14N2O2 | 206.24 | -NH2, -CO-, -OH |
| 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (20) | R1 = 6-bromopyridin-2-yl | C9H11BrN2O | 243.10 | -Br, pyridine, -OH |
Antiviral Activity
- 1a and 1b (Phenylethyl analogs): Demonstrated inhibitory activity against SARS-CoV-2 replication, with EC50 values in the low micromolar range.
- Chloropyridinyl analogs (15) : Substitutions on pyridine rings (e.g., Cl at position 6) are linked to improved binding affinity to viral proteases due to halogen-mediated hydrophobic interactions .
DNA/RNA Stabilization
- N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol (4) : The pyrene group enables intercalation into DNA/RNA duplexes, stabilizing three-way junctions. This property is critical for nucleic acid-based therapeutics .
Dye and Pharmaceutical Intermediates
- 1-[4-Amino-2-(2-hydroxyethyl)-2H-pyrazol-3-yl]pyrrolidin-3-ol (17): Used in oxidation dyeing of keratin fibers. The hydroxyl and amino groups facilitate covalent bonding with hair proteins .
Structure–Activity Relationships (SAR)
- Amino Groups: The 2-aminocyclopentyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., phenylethyl in 1a).
- Heteroaromatic Rings : Pyridine-containing analogs (15, 20) exhibit higher polarity and metabolic stability than purely aliphatic derivatives .
Biological Activity
1-(2-Aminocyclopentyl)pyrrolidin-3-ol is a compound of growing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHNO, featuring a pyrrolidine ring with a hydroxyl group (-OH) at the third position and an amino group attached to a cyclopentyl moiety. This structure is significant as it may influence the compound's interaction with various biological targets.
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions could potentially influence mood and cognitive functions, indicating its relevance in treating psychiatric disorders. Research indicates that compounds with similar structures often exhibit varying affinities for these receptors, which can lead to different pharmacological effects.
Interaction Studies
Research has demonstrated that this compound can modulate neurotransmitter systems, which is essential for its potential applications in neuropharmacology. For example, studies have shown that it may affect the signaling pathways involved in mood regulation and anxiety disorders. Further investigation into its mechanism of action is warranted to better understand its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminophenyl)pyrrolidin-3-ol | Contains an amino group on a phenyl ring | Potentially different receptor interactions due to aromaticity |
| 3-Pyrrolidinol | Lacks the cyclopentyl group | Simpler structure, primarily used as a solvent or intermediate |
| Racemic this compound | A racemic mixture of enantiomers | May exhibit different biological activities compared to its pure form |
This comparison highlights the unique aspects of this compound, particularly its specific combination of cyclic structures and functional groups, which may confer distinct pharmacological properties.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of related compounds. For instance, KB-0742, a compound structurally related to this compound, was investigated for its selectivity as an inhibitor of CDK9 in cancer treatment. It demonstrated significant potency in inducing apoptosis in various cancer cell lines, indicating that similar compounds could have substantial therapeutic implications in oncology .
In another study focusing on inflammatory pain models, compounds with similar mechanisms were evaluated for their ability to modulate pain pathways. These findings suggest that this compound could also be explored for analgesic properties .
Q & A
Q. What are the established synthetic routes for 1-(2-Aminocyclopentyl)pyrrolidin-3-ol, and what reaction conditions are critical for achieving high yields?
Methodological Answer: Synthesis typically begins with a cyclopentylamine derivative and a pyrrolidin-3-ol precursor. Key steps include:
- Ring-opening/functionalization : Reacting a cyclopentene oxide with an amine to introduce the 2-aminocyclopentyl group under basic conditions (e.g., KOH/EtOH) .
- Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidin-3-ol moiety. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to minimize side products .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol improves yield (>70%) and purity (>95%) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms stereochemistry and functional groups. Key signals: δ ~3.5 ppm (pyrrolidine CH₂), δ ~1.8 ppm (cyclopentyl CH₂) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, critical for chiral centers. Use slow evaporation from ethanol to grow crystals .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS detects impurities (<2%) and validates molecular ion ([M+H]⁺ m/z ~199) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties similar to structurally related amines) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (LD₅₀ data unavailable; assume acute toxicity) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, and incinerate organic waste per local regulations .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of this compound to ensure high chiral purity?
Methodological Answer:
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) in hydrogenation reactions to control cyclopentylamine stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) in tandem with racemization catalysts to convert undesired enantiomers during coupling steps .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst selection (e.g., Gibbs free energy differences <2 kcal/mol favor high ee) .
Q. How should researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?
Methodological Answer:
- Multi-model validation : Compare results from DFT (B3LYP/6-31G*), molecular mechanics (MMFF94), and machine learning (e.g., SchNet) to identify systematic errors .
- Experimental calibration : Adjust solvent polarity (e.g., dielectric constant in COSMO-RS simulations) to match observed reaction rates in polar aprotic solvents (e.g., DMF) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., ±5 kcal/mol in activation energy) using Monte Carlo sampling .
Q. What strategies can be employed to investigate the biological activity of this compound against specific enzyme targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., CDK2). Set grid boxes around ATP-binding sites (center coordinates: x=15.4, y=2.8, z=22.1) and validate with co-crystallized ligands (RMSD <2.0 Å) .
- In vitro assays : Conduct fluorescence polarization (FP) assays with FITC-labeled ATP to measure IC₅₀ values. Optimize buffer pH (7.4) and Mg²⁺ concentration (10 mM) .
- ADMET profiling : Predict blood-brain barrier permeability (e.g., SwissADME) and hepatotoxicity (e.g., ProTox-II) to prioritize lead optimization .
Q. How can factorial design be applied to optimize the reaction parameters for synthesizing this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use a 2³ factorial design to test variables: temperature (60°C vs. 100°C), catalyst loading (2 mol% vs. 10 mol%), and solvent (THF vs. DMF). Replicate runs (n=3) reduce noise .
- Response surface methodology (RSM) : Fit data to a quadratic model to identify optimal conditions (e.g., 85°C, 6 mol% catalyst, DMF) for maximal yield .
- Interaction analysis : Pareto charts reveal significant factor interactions (e.g., temperature × solvent, p<0.05) to refine protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
